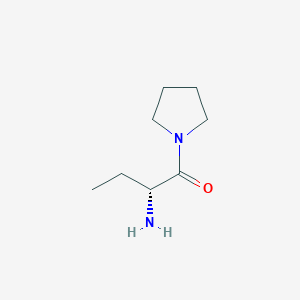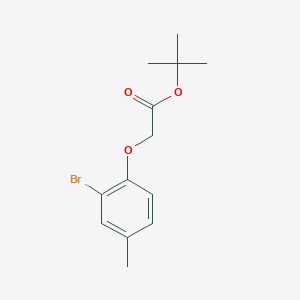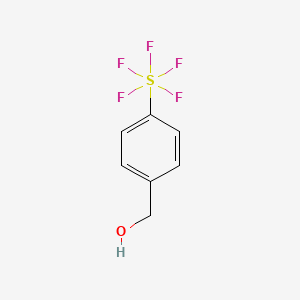
4-(Pentafluorosulfur)benzyl alcohol
Vue d'ensemble
Description
4-(Pentafluorosulfur)benzyl alcohol is a chemical compound used for medicinal purposes . It is destructive to tissue of the mucuous membranes and upper respiratory tract .
Synthesis Analysis
The synthesis of benzyl alcohol involves process optimization, photo-illuminated liquid phase hydrogenation, and the use of improved green catalysts from natural zeolite . A specific synthesis method for this compound involves the reaction with sodium tetrahydroborate in ethanol at 20°C for 0.5 hours in an inert atmosphere .Molecular Structure Analysis
The molecular structure of alcohols, including this compound, plays a crucial role in their spin transport properties . The structure of a molecule can affect its spin-dependent electron transport properties when the molecule is coupled with magnetic electrodes .Chemical Reactions Analysis
Alcohols undergo a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They can undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . They generally have higher boiling points compared to other hydrocarbons of equal molecular masses . The solubility of alcohol in water is governed by the hydroxyl group present . The acidity of alcohols decreases when an electron-donating group is attached to the hydroxyl group .Applications De Recherche Scientifique
Photocatalytic Oxidation
- The photocatalytic oxidation of benzyl alcohol derivatives, including 4-(pentafluorosulfur)benzyl alcohol, is explored using a TiO2 photocatalyst under O2 atmosphere. This reaction is significant under both UV-light and visible light, showcasing the potential for environmentally friendly oxidation processes (Higashimoto et al., 2009).
Catalysis in Organic Synthesis
- Benzyl alcohols, including this compound, can be used in secondary benzylation processes catalyzed by metal triflates. This method shows the utility of these compounds in the synthesis of complex organic molecules (Noji et al., 2003).
Environmental Benign Synthesis
- Benzyl alcohols are involved in the environmentally benign synthesis of sulfonamides, a process catalyzed by nanostructured catalysts. This innovative approach underscores the significance of benzyl alcohols in green chemistry (Shi et al., 2009).
Renewable Production
- The potential for renewable production of benzyl alcohol using Escherichia coli has been explored. This research indicates the possibility of sustainable and biological production methods for such compounds (Pugh et al., 2015).
Photocatalytic Conversion
- Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde offer insights into environmentally friendly and efficient chemical processes. These processes utilize metal-free catalysts and function under ambient conditions (Lima et al., 2017).
Polymer Chemistry
- The synthesis and characterization of hyperbranched polyfluorinated polymers, derived from benzyl ethers like this compound, represent a significant area of research in polymer chemistry. These polymers have potential applications in various fields due to their unique properties (Mueller et al., 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQGUCFBIRBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
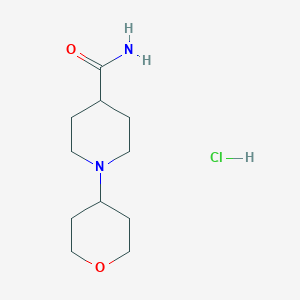
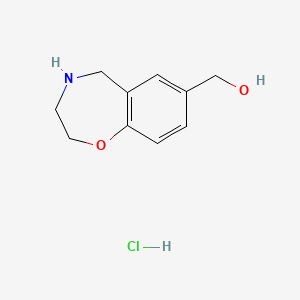
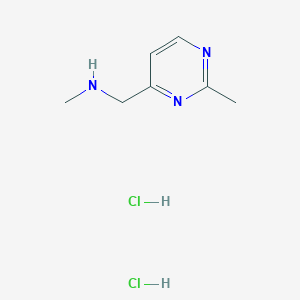
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
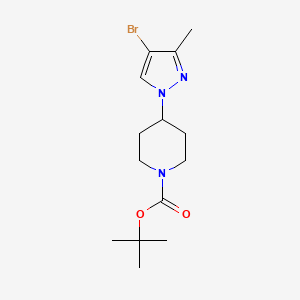
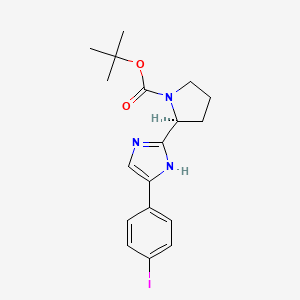
![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)


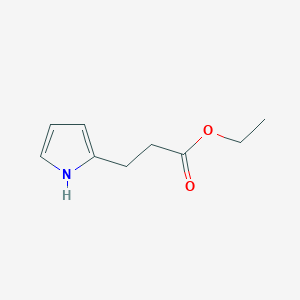
![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)
